molecular formula C40H48O4S4 B060726 4-tert-Butylthiacalix[4]arene CAS No. 182496-55-5

4-tert-Butylthiacalix[4]arene

Cat. No. B060726
CAS RN: 182496-55-5
M. Wt: 721.1 g/mol
InChI Key: PDEJSTNRUYUEQL-UHFFFAOYSA-N
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Description

4-tert-Butylthiacalix4arene is a type of calixarene, a class of macrocyclic compounds . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . It is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .


Synthesis Analysis

The synthesis of 4-tert-Butylthiacalix4arene involves several steps. It starts with the alkylation of thiacalixarenes with ethyl α-bromoacetate . The whole synthetic strategy can be divided into four sections: selective oxidation of thiacalix4arene, diazo coupling of sulfonylcalix4arene precursors, amination of upper rim azo groups, and oxidation of 5,11,17,23-tetraaminosulfonylcalix4arene .


Molecular Structure Analysis

The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . Single crystal X-ray diffraction analysis reveals that thiacalixarene and sulfonylcalixarene exist mainly in 1,3-alternate conformation .


Chemical Reactions Analysis

The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . By varying reactants, stoichiometries, and reaction or crystallization conditions, it is possible to access an incredible range of clusters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-Butylthiacalix4arene are influenced by its structure and the presence of functional groups. For example, the presence of the tetraphenolic lower-rim makes it ideal for binding a variety of paramagnetic transition and lanthanide metals .

Scientific Research Applications

Extraction of Alkali and Transition Elements

The derivatives of 4-tert-Butylthiacalix4arene have been used for the extraction of alkali and transition metals such as Li+, Na+, K+, Cs+, Pb2+, Cd2+, Hg2+, Ni2+, Co2+, Cu2+, and Ag+ . The extraction is done using the liquid–liquid extraction method .

Detection of Metal Ions

4-tert-Butylthiacalix4arene derivatives can be used as detectors for almost all metal ions . This is due to their high chemical stability and selectivity toward complexation .

Binding Paramagnetic Transition and Lanthanide Metals

The tetraphenolic lower-rim of 4-tert-Butylthiacalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . Such complexes have been used as metalloligands in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Synthesis of Multifunctional Compounds

The macrocycles obtained from 4-tert-Butylthiacalix4arene can be used as building blocks for the synthesis of multifunctional compounds .

Construction of Transmembrane Ion Channels

4-tert-Butylthiacalix4arene can be used for the construction of transmembrane ion channels .

Synthesis of Polymetallic Clusters

By varying reactants, stoichiometries and reaction or crystallisation conditions, it is possible to access an incredible range of clusters using 4-tert-Butylthiacalix4arene . All of these clusters show consistent trends in coordination preferences and assembly behaviors .

Future Directions

The future of 4-tert-Butylthiacalix4arene research looks promising. Its unique structure and properties make it a versatile platform for the development of new approaches for preventing aggregation . Furthermore, it is likely that this remarkable parent calixarene will continue to surprise chemists and deliver even more in terms of novelty and function .

properties

IUPAC Name

5,11,17,23-tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O4S4/c1-37(2,3)21-13-25-33(41)26(14-21)46-28-16-23(39(7,8)9)18-30(35(28)43)48-32-20-24(40(10,11)12)19-31(36(32)44)47-29-17-22(38(4,5)6)15-27(45-25)34(29)42/h13-20,41-44H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJSTNRUYUEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)C(C)(C)C)S2)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412645
Record name 4-tert-Butylthiacalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylthiacalix[4]arene

CAS RN

182496-55-5
Record name 4-tert-Butylthiacalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylthiacalix[4]arene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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